molecular formula C19H12N2O3S B11106075 N-(1,3-benzothiazol-2-yl)-5-(phenylcarbonyl)furan-2-carboxamide

N-(1,3-benzothiazol-2-yl)-5-(phenylcarbonyl)furan-2-carboxamide

Cat. No.: B11106075
M. Wt: 348.4 g/mol
InChI Key: HMEOZSYDVOVBNH-UHFFFAOYSA-N
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-5-BENZOYL-2-FURAMIDE is a complex organic compound that features a benzothiazole moiety linked to a benzoyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction. These methods are optimized for high yield and purity, often employing microwave irradiation and one-pot multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-5-BENZOYL-2-FURAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit enhanced biological activities .

Mechanism of Action

The mechanism by which N-(1,3-BENZOTHIAZOL-2-YL)-5-BENZOYL-2-FURAMIDE exerts its effects involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound interacts with the active site of the enzyme, blocking its activity and thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-BENZOTHIAZOL-2-YL)-5-BENZOYL-2-FURAMIDE is unique due to its combined benzothiazole and furan moieties, which confer distinct electronic and steric properties. This uniqueness enhances its potential as a versatile scaffold in drug design and materials science .

Properties

Molecular Formula

C19H12N2O3S

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-benzoylfuran-2-carboxamide

InChI

InChI=1S/C19H12N2O3S/c22-17(12-6-2-1-3-7-12)14-10-11-15(24-14)18(23)21-19-20-13-8-4-5-9-16(13)25-19/h1-11H,(H,20,21,23)

InChI Key

HMEOZSYDVOVBNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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